APC 366
CAS No.: 158921-85-8
Cat. No.: VC21544315
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158921-85-8 |
|---|---|
| Molecular Formula | C22H28N6O4 |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | (2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 |
| Standard InChI Key | SKYWIMYOGAWOMB-IRXDYDNUSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N |
| SMILES | C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N |
| Appearance | White lyophilised solid |
Introduction
Chemical Properties and Structure
Chemical Identity
APC 366 is chemically known as N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide . It exists in multiple salt forms, primarily as hydrochloride and trifluoroacetate (TFA) derivatives, which are used in different research contexts. The compound belongs to the class of peptide-based protease inhibitors, containing naphthoyl, arginyl, and prolinamide moieties that contribute to its inhibitory activity against tryptase.
The compound is registered under different CAS numbers depending on its salt form. The hydrochloride salt is registered as CAS 178925-65-0 , while the TFA salt is registered as CAS 2421110-28-1 . Both forms retain the core biological activity of inhibiting mast cell tryptase, though they differ in physical properties and formulation characteristics.
Molecular Structure and Properties
The molecular characteristics of APC 366 vary slightly depending on the salt form, as shown in Table 1.
Table 1: Molecular Properties of APC 366 Salt Forms
| Property | APC 366 Hydrochloride | APC 366 TFA |
|---|---|---|
| Molecular Formula | C22H29ClN6O4 | C24H29F3N6O6 |
| Molecular Weight | 477.0 g/mol | 554.52 g/mol |
| CAS Number | 178925-65-0 | 2421110-28-1 |
| Structure | Contains basic naphthoyl-arginyl-prolinamide | Contains basic structure with TFA counterion |
The compound contains multiple functional groups including a hydroxyl group on the naphthalene ring, a guanidine group from arginine, amide bonds, and a pyrrolidine ring from proline. These structural elements contribute to its selective binding to the active site of mast cell tryptase.
Synonyms and Alternative Designations
APC 366 is known by several synonyms and identifiers in the scientific literature and chemical databases. These alternative designations are important for comprehensive literature searches and database queries. Common synonyms include:
-
APC-366
-
N-(1-hydroxy-2-naphthoyl)-Arg-Pro-NH2
-
N-(1-hydroxy-2-naphthoyl)arginyl-prolinamide
-
1-Hydroxy-2-naphthoyl-Arg-Pro amide hydrochloride
-
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide
Pharmacological Properties
Mechanism of Action
APC 366 functions as an irreversible inhibitor of mast cell tryptase , a serine protease predominantly found in mast cell secretory granules. Tryptase is released during mast cell degranulation in allergic and inflammatory processes. The inhibition of tryptase by APC 366 disrupts several downstream pathways:
-
It prevents tryptase-mediated activation of protease-activated receptor 2 (PAR-2) , a G-protein coupled receptor involved in inflammatory processes.
-
It blocks tryptase-induced histamine release from human tonsil and lung cells .
-
It inhibits the cascade leading to inflammatory cell recruitment, particularly eosinophils .
The binding of APC 366 to tryptase is characterized by a dissociation constant (Ki) of 7.1 μM , indicating moderate binding affinity that is sufficient for therapeutic efficacy.
Activity in Experimental Systems
In experimental systems, APC 366 demonstrates consistent inhibitory activity against mast cell tryptase. Its effects have been observed in multiple models:
-
In vitro systems: Inhibits tryptase-induced histamine release from human tonsil and lung cells .
-
Animal models: Reduces eosinophil recruitment induced by PAR-2 activating peptide when administered subcutaneously at 5 mg/kg in mice .
-
Clinical studies: Reduces late asthmatic response (LAR) and partially reduces early asthmatic response (EAR) in asthmatic patients following allergen challenge .
These consistent findings across diverse experimental systems support the compound's mechanism as a selective tryptase inhibitor with meaningful biological activity.
Preclinical Research
Animal Studies
Preclinical investigation of APC 366 has demonstrated promising results in animal models of allergic and inflammatory conditions. In a study using male BALB/c mice, subcutaneous administration of APC 366 TFA at 5 mg/kg significantly reduced eosinophil recruitment induced by protease-activated receptor 2 (PAR-2) activating peptide . This finding is particularly relevant given the established role of eosinophils in allergic inflammation and asthma pathogenesis.
Additionally, earlier animal studies in sheep models of allergic asthma demonstrated that APC 366 could inhibit antigen-induced early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR) . These sheep model studies provided the foundational evidence that supported progression to human clinical trials.
In Vitro Studies
In vitro research has further elucidated the molecular mechanisms underlying APC 366 activity. Studies have shown that APC 366 inhibits tryptase-induced histamine release from human tonsil and lung cells , highlighting its potential relevance to respiratory allergic conditions. This inhibition of histamine release represents a critical mechanism for controlling the immediate hypersensitivity responses characteristic of allergic reactions.
The compound has also been demonstrated to modulate the activation of human mast cells, providing mechanistic insight into how it affects the early stages of allergic reactions . These in vitro findings complement the in vivo observations and strengthen the mechanistic understanding of how APC 366 exerts its therapeutic effects.
Clinical Research
Human Clinical Trials
The most significant clinical investigation of APC 366 was conducted in a randomized, double-blinded, crossover study involving sixteen mild atopic asthmatics . This study specifically selected patients who demonstrated antigen-induced early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR) to histamine.
In this clinical trial, APC 366 (5 mg) or placebo was administered by aerosol inhalation three times daily for four consecutive days. On the fourth day, participants underwent allergen challenge to assess the impact of APC 366 on asthmatic responses. The following morning, histamine challenge was performed one hour after the final dose to evaluate effects on bronchial hyperresponsiveness .
Efficacy Results
The clinical trial yielded several important findings regarding the efficacy of APC 366 in managing asthmatic responses:
| Outcome Measure | Effect of APC 366 vs. Placebo | Statistical Significance |
|---|---|---|
| LAR (Area Under Curve) | Significantly smaller | P = 0.012 |
| LAR (Maximum Fall in FEV₁) | Significantly reduced | P = 0.007 |
| EAR | Reduced by 18% | Not statistically significant |
| BHR | No significant effect | Not significant |
The results demonstrated that short-term repeated administration of APC 366 significantly reduced the magnitude of antigen-induced late asthmatic response in atopic asthmatics . This finding supports the role of mast cell tryptase in the pathophysiology of LAR, which is particularly important given that the late response is associated with more chronic inflammatory changes in asthma.
Pharmacokinetics and Administration
Formulation and Administration Routes
APC 366 has been formulated and administered through various routes depending on the research context:
-
Aerosol inhalation: In human clinical trials, APC 366 was administered by aerosol inhalation at a dose of 5 mg three times daily . This route is particularly appropriate for respiratory conditions like asthma, allowing direct delivery to the site of action.
-
Subcutaneous injection: In animal studies, particularly those involving mice, APC 366 TFA has been administered subcutaneously at a dose of 5 mg/kg . This route provides systemic exposure and has been effective in demonstrating anti-inflammatory effects.
The compound can be prepared in different solvents to achieve appropriate concentrations for experimental administration. Standard stock solutions can be prepared at concentrations ranging from 1 mM to 10 mM, with specific preparation guidelines available for laboratory use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume